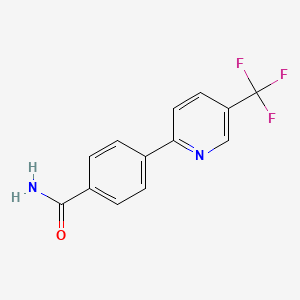

4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide” is a chemical compound with a molecular weight of 267.21 . It is also known as 4-[5-(trifluoromethyl)-2-pyridinyl]benzoic acid .

Synthesis Analysis

The synthesis of compounds similar to “4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide” has been reported in the literature . For instance, the synthesis of tipranavir, which involves the introduction of a 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF, has been described .Wissenschaftliche Forschungsanwendungen

Synthesis of New Ligands

The compound can be used in the synthesis of new ligands. For instance, it has been used in the one-step synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands . These ligands were obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction .

Supramolecular Chemistry

Bis(pyridin-2-yl)amine (dpa) and its derivatives, which can be synthesized using this compound, are widely applied in supramolecular chemistry . They are flexible bidentate N,N-ligands that can form complexes with various metals .

Catalysis

The compound and its derivatives can be used in catalysis . The metal complexes of bis(pyridin-2-yl)amine-based ligands demonstrate catalytic properties .

Ion Sensing

The compound can be used in ion sensing . The metal complexes of bis(pyridin-2-yl)amine-based ligands can be used to detect the presence of specific ions .

Luminescent Properties

The metal complexes of bis(pyridin-2-yl)amine-based ligands demonstrate luminescent properties . This makes the compound useful in the development of luminescent materials .

Cytotoxic Activity

The compound and its derivatives can possess cytotoxic activity . The metal complexes of bis(pyridin-2-yl)amine-based ligands can bind with DNA molecules , which can be useful in the development of new drugs .

Wirkmechanismus

Target of Action

The primary target of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide is Fatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the hydrolysis of amide bonds in certain signaling lipids, most notably the endocannabinoid anandamide .

Mode of Action

This inhibition could lead to an accumulation of the enzyme’s substrates in the cell, potentially altering cellular signaling .

Biochemical Pathways

The inhibition of Fatty-acid amide hydrolase 1 can affect several biochemical pathways. Most notably, it can impact the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory . By inhibiting the breakdown of anandamide, 4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide could potentially enhance the signaling of the endocannabinoid system .

Pharmacokinetics

Similar compounds have been shown to have good absorption and distribution profiles . The metabolism and elimination of these compounds can vary, but they generally undergo hepatic metabolism and renal excretion .

Result of Action

The molecular and cellular effects of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide’s action are likely to be diverse, given the wide range of processes regulated by the endocannabinoid system. Potential effects could include analgesia, reduced inflammation, and alterations in mood and memory .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target . Additionally, individual variations in metabolism and excretion rates can also influence the compound’s efficacy .

Eigenschaften

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O/c14-13(15,16)10-5-6-11(18-7-10)8-1-3-9(4-2-8)12(17)19/h1-7H,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNROCMCYXMTRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.